molecular formula C17H23NO5 B13908328 Boc-L-Glu(Bzl)-PAM resin (100-200 mesh)

Boc-L-Glu(Bzl)-PAM resin (100-200 mesh)

Cat. No.: B13908328
M. Wt: 321.4 g/mol
InChI Key: YXFDDMHHXOWHKA-AWEZNQCLSA-N
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Description

Boc-L-Glu(Bzl)-PAM resin is a specialized polystyrene-based solid support functionalized with a phenylacetamidomethyl (PAM) linker, optimized for Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS). Key properties include:

  • Particle size: 100–200 mesh (75–150 µm), ensuring efficient solvent accessibility and reaction kinetics .
  • Loading capacity: 0.7–1.3 mmol/g, balancing high yield with steric manageability during peptide elongation .
  • Cross-linking: 1% divinylbenzene (DVB), providing mechanical stability while maintaining swelling in polar solvents like DMF or NMP .
  • Chemistry compatibility: Designed for Boc SPPS, with benzyl (Bzl) protection for side-chain functional groups (e.g., Glu(Bzl) for glutamic acid) .
  • Cleavage conditions: Requires anhydrous hydrogen fluoride (HF) or HF/p-cresol mixtures for final peptide release, preserving acid-labile Boc groups during synthesis .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

benzyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-14(11-19)9-10-15(20)22-12-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3,(H,18,21)/t14-/m0/s1

InChI Key

YXFDDMHHXOWHKA-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C=O

Origin of Product

United States

Preparation Methods

Synthesis of PAM Resin Support

The PAM resin is prepared by functionalizing aminomethyl-polystyrene resin with 4-(chloromethyl)phenylacetic acid or its derivatives. This step introduces the phenylacetamidomethyl linker that covalently binds the amino acid ester to the resin. The general synthetic route includes:

  • Starting from aminomethyl-polystyrene resin (prepared via hydrazinolysis of phthalimidomethyl resin)
  • Acylation with Boc-protected amino acid derivatives of 4-(oxymethyl)phenylacetic acid or 4-(halomethyl)phenylacetic acid activated by dicyclohexylcarbodiimide (DCC)
  • Formation of the amide bond linking the resin to the phenylacetamidomethyl group

This approach yields a stable resin with enhanced acid stability compared to traditional Merrifield resins, reducing peptide chain losses during Boc deprotection cycles.

Coupling of Boc-L-Glutamic Acid (Benzyl Ester) to PAM Resin

The attachment of Boc-L-Glu(Bzl) to the PAM resin is typically achieved by:

  • Activating Boc-L-Glu(Bzl) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
  • Coupling the activated amino acid to the PAM resin under controlled conditions (temperature, solvent, time)
  • Washing and drying the resin to remove unreacted reagents and byproducts

The coupling efficiency is influenced by factors such as reagent molarity, reaction time, and the presence of bases like diisopropylethylamine (DIEA) to neutralize generated acids.

Typical Reaction Conditions

A representative protocol for coupling Boc-L-Glu(Bzl) to PAM resin includes:

Step Conditions
Resin swelling Swell PAM resin in dimethylformamide (DMF)
Activation Boc-L-Glu(Bzl) + HATU (0.5–0.625 M) in DMF or DMSO, pre-activated for 3 min
Coupling Add activated amino acid to resin with DIEA (5 equiv.), shake vigorously for 1–2 min at ambient temperature
Washing Vacuum-assisted DMF washes (7–10 volumes)
Boc deprotection (if applicable) 1–5 min treatment with neat trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TFMSA) for cleavage steps

Analytical Data and Resin Characteristics

Resin Capacity and Particle Size

Parameter Value
Resin particle size 75–150 µm (100–200 mesh)
Loading capacity Approximately 0.6 mmol/g resin
Polymer matrix Polystyrene cross-linked with 1% DVB
Stability 100 times more stable than Merrifield resin (benzyl ester type)

The particle size affects the surface area and swelling, impacting coupling efficiency and peptide synthesis yield.

Coupling Efficiency and Yield

Studies report coupling efficiencies exceeding 97% per amino acid addition cycle when using HATU activation and in situ neutralization protocols. For example, average yields for peptide assembly on PAM resins are around 98-99% per coupling cycle, minimizing deletion sequences.

Stability and Cleavage

  • The PAM resin linkage is stable under repetitive Boc deprotection cycles using TFA or TFMSA.
  • Peptide cleavage from the resin is typically achieved using anhydrous hydrogen fluoride (HF) at 0°C with appropriate scavengers to avoid side reactions.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Outcome/Notes
PAM Resin Functionalization Acylation of aminomethyl-polystyrene with 4-(chloromethyl)phenylacetic acid derivatives DCC activation, aminomethyl resin, Boc-protected acids Stable phenylacetamidomethyl resin
Boc-L-Glu(Bzl) Activation Activation of Boc-L-Glu(Bzl) with HATU or DCC HATU (0.5–0.625 M), DMF/DMSO, 3 min pre-activation Efficient coupling agent preparation
Coupling to PAM Resin Reaction of activated Boc-L-Glu(Bzl) with PAM resin DIEA base, ambient temperature, 1–2 min shaking High coupling efficiency (>97%)
Washing and Drying Removal of excess reagents and byproducts Vacuum-assisted DMF washes Clean resin ready for next cycle
Boc Deprotection (if needed) Removal of Boc protecting group during peptide synthesis Neat TFA or TFMSA, short treatment times Resin and peptide stability maintained
Peptide Cleavage from Resin Release of peptide from resin Anhydrous HF with scavengers at 0°C High purity peptide obtained

Chemical Reactions Analysis

Types of Reactions

Boc-L-glutamic acid gamma-benzyl ester Merrifield resin undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups on the Merrifield resin can react with nucleophiles, such as amines, to form covalent bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amino group.

    Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Dichloromethane (DCM): Used as a solvent in many of the coupling reactions.

    Dicyclohexylcarbodiimide (DCC): A coupling agent used to facilitate the formation of peptide bonds.

    Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.

    Hydrochloric Acid (HCl): Used for the hydrolysis of the benzyl ester group.

Major Products Formed

    Peptides: The primary products formed using Boc-L-glutamic acid gamma-benzyl ester Merrifield resin are peptides, which are synthesized through sequential coupling of amino acids.

    Free Amino Acids: After deprotection and cleavage from the resin, free amino acids or peptides with exposed functional groups are obtained.

Scientific Research Applications

Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a solid support for the synthesis of peptides, which are important in drug development, biochemical research, and therapeutic applications.

    Protein Engineering: Facilitates the synthesis of peptide fragments for the study of protein structure and function.

    Drug Discovery: Used in the synthesis of peptide-based drugs and in the screening of peptide libraries for potential therapeutic candidates.

    Bioconjugation: Employed in the attachment of peptides to other biomolecules for the development of bioconjugates used in diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of Boc-L-glutamic acid gamma-benzyl ester Merrifield resin involves its role as a solid support in peptide synthesis. The resin provides a stable platform for the sequential addition of amino acids, allowing for the controlled synthesis of peptides. The Boc protecting group prevents unwanted side reactions during the synthesis, and its removal exposes the free amino group for further coupling reactions. The benzyl ester group serves as a temporary protecting group for the carboxyl group, which can be removed to yield the final peptide product.

Comparison with Similar Compounds

Comparison with Similar Resins

Below is a comparative analysis of Boc-L-Glu(Bzl)-PAM resin with other resins used in SPPS:

Resin Type Loading (mmol/g) Cross-Linking Mesh Size Chemistry Key Applications Advantages Limitations
Boc-L-Glu(Bzl)-PAM 0.7–1.3 1% DVB 100–200 Boc/Bzl Synthesis of complex peptides (e.g., Aβ1–42 ), acid-sensitive sequences High stability under acidic conditions; compatible with DMSO co-solvent HF cleavage required; limited compatibility with Fmoc chemistry
Merrifield Resin 1.0–1.6 1% DVB 100–200 Boc/Bzl Stepwise assembly of long peptides (e.g., Aβ1–42 via fragment coupling ) Higher loading capacity; robust for iterative couplings Risk of side reactions due to harsher cleavage conditions (e.g., HF)
Wang Resin 0.3–0.8 1% DVB 100–200 Fmoc Synthesis of peptides with C-terminal carboxylic acids Mild TFA cleavage; ideal for Fmoc strategies Lower loading limits scalability; incompatible with Boc chemistry
Rink Amide Resin 0.4–0.8 1% DVB 100–200 Fmoc Peptide amides or cyclic peptides TFA-labile linker; avoids HF usage Unsuitable for Boc strategies; lower loading
MBHA Resin 0.4–0.9 1% DVB 100–200 Boc/Bzl Synthesis of C-terminal amidated peptides (e.g., neuropeptides ) Compatible with "in situ neutralization" Boc SPPS Limited loading; requires HF for cleavage

Research Findings and Performance Evaluation

(a) Boc-L-Glu(Bzl)-PAM Resin

  • Aβ1–42 Synthesis: Demonstrated utility in synthesizing amyloid-beta peptides using DMSO as a coupling co-solvent to mitigate aggregation.
  • Byproduct Formation : In a study using Boc/Bzl SPPS, a byproduct (acetyl-Leu-Ile-Pro-Gln-Gln-Gly-OH) was identified during HF cleavage, attributed to incomplete coupling or side-chain interactions .

(b) Merrifield Resin

  • Fragment Coupling : Enabled sequential coupling of large peptide fragments (e.g., Aβ1–42) via BOP activation, though cumulative yield losses occurred due to steric hindrance .

(c) Rink Amide Resin

  • Fmoc Compatibility : Achieved 85–90% purity for small peptides (<20 residues) using TFA cleavage, but struggled with longer sequences (>30 residues) due to lower loading .

(d) MBHA Resin

  • Neutralization Efficiency : "In situ neutralization" protocols improved coupling rates for sterically hindered residues (e.g., Arg(Tos)), though required rigorous washing to prevent diethylamine adducts .

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